1-Methyl-2-(trifluoromethoxy)benzene
Overview
Description
Mechanism of Action
The trifluoromethoxy group in particular is an electron-withdrawing group, which could influence the compound’s reactivity and interactions with biological targets. For example, it might influence the compound’s ability to form hydrogen bonds or its lipophilicity, which could in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties .
Environmental factors such as temperature, pH, and the presence of other substances could potentially affect the stability and efficacy of 1-Methyl-2-(trifluoromethoxy)benzene. For instance, extreme temperatures or pH levels might affect the compound’s stability, while the presence of other substances might affect its solubility or reactivity .
Biochemical Analysis
Biochemical Properties
1-Methyl-2-(trifluoromethoxy)benzene plays a significant role in biochemical reactions due to its trifluoromethoxy group, which is known for its electron-withdrawing properties. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The interaction with these enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, leading to various biochemical effects.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity . For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, leading to changes in the metabolism of other compounds. Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal conditions, but it can degrade over time, leading to changes in its biochemical effects . Long-term exposure to the compound has been shown to affect cellular function, leading to changes in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can lead to significant biochemical and physiological changes . For instance, high doses of the compound have been associated with toxic effects, including liver and kidney damage. Additionally, threshold effects have been observed, where the compound exhibits significant effects only above a certain dosage.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, leading to various biochemical effects. Additionally, the compound can affect metabolic flux and metabolite levels by altering the activity of key metabolic enzymes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins . The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain tissues. Additionally, it can bind to specific proteins, affecting its localization and distribution within cells.
Subcellular Localization
The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it can exert its biochemical effects. For instance, it has been shown to localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 2-bromotoluene reacts with trifluoromethoxide anion under specific conditions . Another approach involves the use of trifluoromethylation reagents to introduce the trifluoromethoxy group directly onto the aromatic ring .
Industrial Production Methods: Industrial production of 1-Methyl-2-(trifluoromethoxy)benzene often employs scalable synthetic routes that ensure high yield and purity. The use of advanced trifluoromethylation reagents and optimized reaction conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The trifluoromethoxy group can be oxidized to form trifluoromethyl ketones under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Trifluoromethyl ketones.
Reduction: Simplified aromatic compounds.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
1-Methyl-2-(trifluoromethoxy)benzene has diverse applications in scientific research:
Comparison with Similar Compounds
- 1-Methyl-4-(trifluoromethoxy)benzene
- 1-Methyl-3-(trifluoromethoxy)benzene
- 1-Methoxy-2-(trifluoromethyl)benzene
Uniqueness: 1-Methyl-2-(trifluoromethoxy)benzene is unique due to the specific positioning of the trifluoromethoxy group, which significantly influences its chemical properties and reactivity compared to its isomers . This positional difference can lead to variations in the compound’s behavior in chemical reactions and its interactions with biological systems .
Properties
IUPAC Name |
1-methyl-2-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-6-4-2-3-5-7(6)12-8(9,10)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKPBFKOUVIQTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40545309 | |
Record name | 1-Methyl-2-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40545309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42908-77-0 | |
Record name | 1-Methyl-2-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40545309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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